Idoxuridine I-124

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Idoxuridine I-124 is a radiolabeled compound used primarily in medical imaging and research. It is a derivative of idoxuridine, an antiviral medication that inhibits viral DNA synthesis. The addition of the radioactive isotope iodine-124 allows for the compound to be used in positron emission tomography (PET) imaging, providing detailed images of biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Idoxuridine I-124 is synthesized by incorporating iodine-124 into the idoxuridine molecule. The process typically involves the reaction of tellurium dioxide with protons in a cyclotron to produce iodine-124. This iodine-124 is then chemically bonded to idoxuridine through a series of reactions that ensure the stability and purity of the final product .

Industrial Production Methods

The industrial production of iodine-124 involves the use of high-energy cyclotrons to bombard tellurium dioxide targets with protons. The resulting iodine-124 is then separated and purified using techniques such as dry distillation. The purified iodine-124 is then used to label idoxuridine, creating this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Idoxuridine I-124 undergoes several types of chemical reactions, including:

Substitution Reactions: The incorporation of iodine-124 into the idoxuridine molecule is a substitution reaction where the iodine atom replaces a hydrogen atom.

Oxidation and Reduction Reactions: These reactions are involved in the synthesis and purification processes to ensure the stability of the compound.

Common Reagents and Conditions

Reagents: Tellurium dioxide, protons, and various solvents and catalysts used in the synthesis and purification processes.

Conditions: High-energy proton bombardment in a cyclotron, followed by chemical reactions under controlled temperatures and pressures to ensure the purity and stability of the final product

Major Products Formed

The major product formed from these reactions is this compound, a radiolabeled compound used in medical imaging and research.

Wissenschaftliche Forschungsanwendungen

Idoxuridine I-124 has a wide range of scientific research applications, including:

Medical Imaging: Used in PET imaging to provide detailed images of biological processes, particularly in the diagnosis and treatment of thyroid diseases.

Radiopharmaceuticals: Used in the development of radiopharmaceuticals for targeted imaging and therapy, including the labeling of monoclonal antibodies for immunoPET imaging.

Wirkmechanismus

Idoxuridine I-124 acts by incorporating itself into viral DNA, replacing thymidine. This substitution inhibits the proper functioning of viral DNA polymerases and thymidylate phosphorylase, leading to the production of faulty DNA that cannot infect or destroy tissue. The radiolabeled iodine-124 allows for the tracking and imaging of the compound within the body, providing valuable information on biological processes and disease mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trifluridine: Another antiviral medication used in the treatment of viral eye infections.

Acyclovir: An antiviral drug used to treat herpes simplex virus infections.

Foscarnet: An antiviral medication used to treat cytomegalovirus infections.

Uniqueness

Idoxuridine I-124 is unique due to its radiolabeled iodine-124, which allows for its use in PET imaging. This provides a significant advantage in medical imaging and research, as it enables the detailed visualization of biological processes and the tracking of the compound within the body .

Eigenschaften

CAS-Nummer |

186803-98-5 |

|---|---|

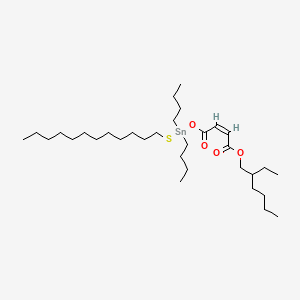

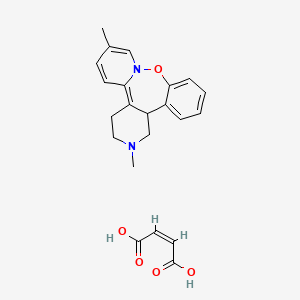

Molekularformel |

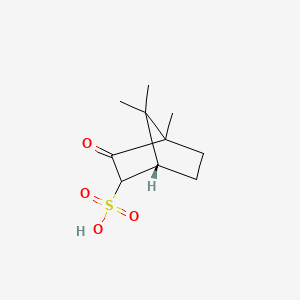

C9H11IN2O5 |

Molekulargewicht |

351.10 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(124I)iodanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i10-3 |

InChI-Schlüssel |

XQFRJNBWHJMXHO-CKISZFIQSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[124I])CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)